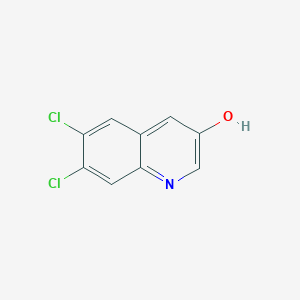

6,7-Dichloroquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

6,7-dichloroquinolin-3-ol |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |

InChI Key |

ZJUQLUHBWAGLQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6,7 Dichloroquinolin 3 Ol and Its Structural Analogues

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis Applicable to Dichloroquinolines

The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. These classical methods, along with modern catalytic approaches, can be adapted to produce dichloroquinolines by employing appropriately substituted precursors.

Cyclization Reactions and Annulation Strategies

Traditional methods for quinoline synthesis rely on the cyclization of aniline (B41778) derivatives. The Conrad-Limpach-Knorr and the Doebner-von Miller syntheses are prominent examples. thieme-connect.com A widely used approach for generating a chlorinated quinoline core involves a reaction sequence starting from a substituted aniline. For instance, the synthesis of 4,7-dichloroquinoline (B193633), a crucial precursor for many functionalized quinolines, begins with the reaction of m-chloroaniline and ethyl ethoxymethylenemalonate. orgsyn.org This initial reaction forms ethyl α-carbethoxy-β-m-chloroanilinoacrylate. orgsyn.org This intermediate then undergoes thermal cyclization in a high-boiling solvent like Dowtherm A to produce 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org Subsequent saponification, followed by decarboxylation and chlorination using a reagent such as phosphorus oxychloride (POCl₃), yields the desired 4,7-dichloroquinoline. orgsyn.orgmdpi.com This multi-step process, involving annulation and functional group manipulation, demonstrates a robust pathway to a dichloroquinoline scaffold.

Similarly, other cyclization strategies like the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be envisioned for the synthesis of 6,7-dichloroquinolin-3-ol by selecting a dichlorinated 2-aminoaryl ketone as a starting material.

Metal-Catalyzed Coupling Reactions for Dichloroquinoline Formation

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to build complex molecular architectures. Palladium-catalyzed reactions, in particular, offer efficient routes to quinoline derivatives. One such strategy involves the carbonylative cyclization of 1-(2-aminoaryl)-2-yn-1-ols. orgsyn.orgresearchgate.net These starting materials, readily prepared from the corresponding 1-(2-aminoaryl)ketones, can be selectively converted into quinoline-3-carboxylic esters under oxidative conditions with a palladium-iodide catalytic system (PdI₂-KI). orgsyn.orgresearchgate.net The reaction proceeds through a 6-endo-dig cyclization, followed by dehydration and oxidative methoxycarbonylation. orgsyn.orgresearchgate.net The application of a 1-(2-amino-4,5-dichlorophenyl)-2-yn-1-ol derivative in this reaction would theoretically lead to the formation of a 6,7-dichloroquinoline-3-carboxylate skeleton, a direct precursor to the target this compound. Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, with methods like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig being central to modern synthesis. cas.czripublication.com

Application of Green Chemistry Principles in Dichloroquinoline Synthesis (e.g., Ultrasound Irradiation)

In recent years, the principles of green chemistry have driven the adoption of more sustainable and efficient synthetic methods. Ultrasound irradiation (sonochemistry) has emerged as a powerful tool, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating. Current time information in Bangalore, IN.researchgate.netfarmaceut.org The synthesis of novel 7-chloroquinoline (B30040) derivatives has been successfully achieved using ultrasound. Current time information in Bangalore, IN.ontosight.ai For example, the nucleophilic substitution reaction between 4,7-dichloroquinoline and various amines, such as o-phenylenediamine (B120857) or thiosemicarbazide, can be completed in as little as 30 minutes in an ultrasonic bath, demonstrating a significant improvement over traditional thermal methods. Current time information in Bangalore, IN.researchgate.net This technique accelerates reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. Current time information in Bangalore, IN. The use of ultrasound fulfills key green chemistry goals by being less energy-intensive and reducing the generation of byproducts. ontosight.ai

Strategies for Regioselective Functionalization of the Dichloroquinoline Skeleton

Once the dichloroquinoline core is synthesized, its further functionalization is key to creating diverse analogues. The differential reactivity of the halogen atoms on the quinoline ring allows for regioselective modifications.

Nucleophilic Substitution Reactions on Halogenated Quinolines (e.g., from 4,7-dichloroquinoline precursors)

Halogen atoms on the quinoline ring, particularly at the C2 and C4 positions, are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. scienceopen.com This reactivity is significantly more pronounced than for halogens on the benzene (B151609) portion of the scaffold (e.g., at C6 or C7). thieme-connect.com This principle is widely exploited in the functionalization of dichloroquinolines.

The palladium-catalyzed amination of various dichloroquinolines highlights this differential reactivity. Studies on 2,6-, 2,8-, 4,8-, and 4,7-dichloroquinolines with adamantane-containing amines have shown that the chlorine at C4 is substantially more reactive than those at C6, C7, or C8. For 4,7-dichloroquinoline, monoamination occurs selectively at the C4 position, leaving the C7 chlorine intact for potential subsequent reactions. This allows for the stepwise introduction of different substituents. The choice of palladium catalyst and ligands, such as BINAP or DavePhos, can be crucial for achieving high yields, especially with sterically hindered amines or in diamination processes.

| Amine Nucleophile | Ligand | Product | Yield (%) |

|---|---|---|---|

| Amine 1a | BINAP | 4-Amino-7-chloroquinoline 7a | 52 |

| Amine 1b | BINAP | 4-Amino-7-chloroquinoline 7b | 79 |

| Amine 1c | BINAP | 4-Amino-7-chloroquinoline 7c | 61 |

| Amine 1d | DavePhos | 4-Amino-7-chloroquinoline 7d | 69 |

This regioselective substitution is not limited to amines; other nucleophiles can be employed to introduce different functionalities, including the hydroxyl group required for quinolin-3-ol derivatives.

Amination Reactions of Dichloroquinolinequinones

An alternative strategy for functionalization involves the use of a dichloroquinolinequinone, such as 6,7-dichloroquinoline-5,8-dione, as the substrate. These quinones are electrophilic and can react with nucleophiles via several pathways. Current time information in Bangalore, IN. The reaction of amines with quinones can proceed through a Michael-type conjugate addition.

Research has shown that 6,7-dichloro-5,8-quinolinequinone undergoes regioselective nucleophilic substitution with arylamines, typically at the C6 position. More advanced methods, such as the Buchwald-Hartwig amination, have also been successfully applied to 6,7-dihalo-5,8-quinolinequinones, providing excellent yields of 6-arylamino derivatives. Current time information in Bangalore, IN. This palladium-catalyzed approach offers a faster and more efficient route to these derivatives compared to traditional methods. Similarly, direct nucleophilic amination of 7-bromoquinoline-5,8-dione with aryl sulfonamides has been reported to yield substituted quinolinediones. researchgate.net These reactions demonstrate that the quinone moiety activates the C6 and C7 positions for substitution, providing a complementary approach to the functionalization of the dichloroquinoline system.

Derivatization at Specific Positions (e.g., C-2, C-4, C-X with various electrophiles)

The functionalization of the quinoline core at specific positions is crucial for modulating the biological activity of its derivatives. Various electrophilic substitution reactions are employed to introduce a wide range of functional groups onto the this compound framework and its analogues.

Derivatization at the C-2 Position:

The C-2 position of the quinoline ring can be functionalized through several methods. For instance, the N-oxidation of 4,7-dichloroquinoline followed by reaction with benzonitrile (B105546) in the presence of sulfuric acid leads to the formation of N-(4,7-dichloroquinolin-2-yl)benzamide. mdpi.com This reaction proceeds via a deoxygenation process to yield the C-2 amidated product. mdpi.com

Derivatization at the C-4 Position:

The C-4 position is a common site for modification. Nucleophilic substitution reactions on 4,7-dichloroquinoline are frequently utilized. For example, reaction with various amines, such as o-phenylenediamine or thiosemicarbazide, under ultrasound irradiation can efficiently produce 4-substituted derivatives. tandfonline.com Specifically, the reaction with o-phenylenediamine yields N-(7-chloroquinolin-4-yl)benzene-1,2-diamine. tandfonline.com Furthermore, the use of mixed lithium-magnesium reagents allows for the introduction of various functional groups at the C-4 position of 7-chloroquinolines. worktribe.com This involves a highly efficient and selective iodo-magnesium exchange of 7-chloro-4-iodoquinoline, followed by quenching with different electrophiles to yield 4-functionalized quinoline derivatives. worktribe.com

Electrophilic Substitution on the Quinoline Ring:

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto the aromatic rings of quinoline. byjus.comdalalinstitute.com The mechanism typically involves the generation of a strong electrophile, which then attacks the electron-rich aromatic ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. byjus.comdalalinstitute.com Lewis acids like AlCl₃ are often used as catalysts to increase the rate of reactions such as chlorination and bromination. byjus.com The position of substitution is influenced by the existing substituents on the ring. For instance, electron-donating groups generally direct incoming electrophiles to the ortho and para positions. dalalinstitute.com

| Position | Reaction Type | Reagents and Conditions | Product | Reference |

| C-2 | Amide formation | 1. m-CPBA, CHCl₃, rt, 5 h; 2. Ph-C≡N, 97% H₂SO₄, CH₂Cl₂, 70 °C, 24 h | N-(4,7-dichloroquinolin-2-yl)benzamide | mdpi.com |

| C-4 | Nucleophilic Substitution | o-phenylenediamine, ethanol, ultrasound, 90°C, 30 min | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | tandfonline.com |

| C-4 | Nucleophilic Substitution | thiosemicarbazide, ethanol, ultrasound, ambient temp, 30 min | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | tandfonline.com |

| C-4 | Organometallic Addition | i-PrMgCl•LiCl, then various electrophiles (e.g., benzaldehyde) | (7-chloroquinolin-4-yl)phenylmethanol | worktribe.com |

Convergent and Divergent Synthetic Pathways for Complex this compound Derivatives

The synthesis of complex molecules often benefits from strategic pathway design. Convergent and divergent syntheses are powerful approaches to efficiently generate libraries of compounds from common intermediates. beilstein-journals.orgnih.gov

Convergent Synthesis:

Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final steps. This approach is particularly useful for the synthesis of complex structures. For example, a convergent synthesis of 1,8-naphthyridine (B1210474) antibacterials utilizes a palladium-catalyzed cross-coupling reaction between a 7-chloro-1,8-naphthyridine and an organotin reagent. researchgate.net While not directly involving this compound, this strategy highlights a common approach for constructing complex heterocyclic systems.

Divergent Synthesis:

Divergent synthesis allows for the creation of a diverse set of compounds from a single starting material by applying different reaction conditions or reagents. beilstein-journals.orgnih.gov This strategy is highly efficient for exploring structure-activity relationships. For instance, starting from 4,6-dichloropyrimidin-5-amine, a series of reactions including a Clausson-Kaas reaction and a Vilsmeier-Haack reaction can lead to a key pyrrolopyrimidine intermediate. nih.gov This intermediate can then undergo different domino reactions, such as a Povarov/cycloisomerization or an alkyne-carbonyl metathesis/cycloisomerization, to yield a variety of functionalized diazaullazines. nih.gov Another example is the catalyst-controlled divergent synthesis of chiral C2- and C3-alkylated pyrrolidines from 3-pyrrolines. beilstein-journals.org

A notable example of a divergent approach starts with 4,7-dichloroquinoline. This versatile intermediate can be used to synthesize a range of derivatives. For example, it can be converted to 7-chloroquinoline, which then serves as a precursor for various 7-mono-substituted quinolines through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. researchgate.net Furthermore, 4,7-dichloroquinoline can be N-oxidized and subsequently functionalized at the C-2 and C-4 positions in a stepwise manner to produce complex derivatives like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com

| Strategy | Starting Material | Key Transformations | Product Class | Reference |

| Convergent | 7-chloro-1,8-naphthyridine and organotin reagent | Palladium-catalyzed cross-coupling | 1,8-naphthyridine antibacterials | researchgate.net |

| Divergent | 4,6-dichloropyrimidin-5-amine | Clausson-Kaas, Vilsmeier-Haack, Povarov/cycloisomerization or alkyne-carbonyl metathesis/cycloisomerization | Diazaullazine derivatives | nih.gov |

| Divergent | 4,7-dichloroquinoline | N-oxidation, C2-amidation, C4-amination | Polyfunctionalized quinolines | mdpi.com |

| Divergent | 4,7-dichloroquinoline | Reduction, Pd-catalyzed cross-coupling (e.g., Suzuki) | 7-substituted quinolines | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques for 6,7 Dichloroquinolin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 6,7-dichloroquinolin-3-ol and its analogs. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for identifying the core quinoline (B57606) structure and the nature and position of its substituents. In deuterated solvents, the chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), offer a wealth of structural information. scielo.br

For quinoline derivatives, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and splitting patterns are dictated by the electronic effects of the substituents and their relative positions on the quinoline ring. For instance, in a related compound, 3-((7-chloroquinolin-4-yl)amino)propan-1-ol, the proton at the C-2 position appears as a doublet at δ 8.22 ppm, while the protons on the dichlorinated benzene (B151609) ring (H-5, H-6, and H-8) show distinct signals reflecting their coupling with neighboring protons. scielo.br The presence of a hydroxyl group, as in this compound, would introduce a characteristic signal for the -OH proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the quinoline ring typically appear in the range of δ 100–160 ppm. The carbons directly attached to electronegative atoms like chlorine or nitrogen will be shifted further downfield. In the example of N-(3-azidopropyl)-7-chloroquinolin-4-amine, the carbon atoms of the quinoline core resonate at specific positions, such as δ 152.6 (C-3) and δ 149.5 (C-8), which are influenced by the substituents. scielo.br The presence of symmetry in a molecule can lead to fewer signals than the actual number of carbon atoms, as chemically equivalent carbons will produce a single signal. masterorganicchemistry.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 7-Chloroquinoline (B30040) Derivative Data for 3-((7-chloroquinolin-4-yl)amino)propan-1-ol in MeOD. scielo.br

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.22 (d, J = 5.8 Hz) | 152.6 |

| H-3 | 6.37 (d, J = 5.8 Hz) | 152.3 |

| H-5 | 7.89 (d, J = 8.8 Hz) | 124.1 |

| H-6 | 7.23 (dd, J = 2.0, 9.0 Hz) | 136.2 |

| H-8 | 7.65 (d, J = 2.0 Hz) | 149.5 |

| C-4 | - | 125.9 |

| C-7 | - | 127.5 |

| C-9 | - | 118.6 |

Note: This table provides an example of NMR data for a related structure to illustrate typical chemical shift ranges and coupling patterns.

To establish the precise connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are invaluable. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms to which they are directly attached, providing unambiguous C-H one-bond correlations. columbia.edu This is particularly useful for assigning the signals in complex aromatic systems. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govuni-siegen.de These techniques are based on the principle that molecules vibrate at specific frequencies corresponding to the stretching and bending of their chemical bonds. uc.edu

IR spectroscopy is particularly sensitive to vibrations that cause a change in the dipole moment of the molecule, making it excellent for identifying polar functional groups. nih.gov For this compound, the IR spectrum would be expected to show a characteristic absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. Other characteristic bands would include C=C and C=N stretching vibrations of the quinoline ring system, as well as C-Cl stretching vibrations. In a related compound, 3-((7-chloroquinolin-4-yl)amino)propan-1-ol, IR absorbances are observed at 3374 and 3312 cm⁻¹ (N-H and O-H stretching) and 1612 cm⁻¹ (C=N stretching). scielo.br

Raman spectroscopy, on the other hand, is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov It is often complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For molecules with a center of symmetry, certain vibrations can be exclusively IR or Raman active (the rule of mutual exclusion). nih.gov For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the C-Cl bonds. A characteristic band for the δ(CCl) mode in a similar molecule, 4,7-dichloroquinoline (B193633), has been assigned at approximately 1090 cm⁻¹. researchgate.net

Table 2: Expected Vibrational Modes for this compound

| Functional Group/Vibration | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | 3200-3600 | Weak | Broad band indicative of hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Strong | |

| C=C / C=N Stretch (Quinoline Ring) | 1500-1650 | Strong | Multiple bands expected. |

| O-H Bend | ~1400 | Weak | |

| C-Cl Stretch | 600-800 | Strong |

Note: These are general ranges and the exact positions will depend on the specific molecular environment.

Mass Spectrometry in Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. savemyexams.com When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M⁺•). msu.edu The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₉H₅Cl₂NO), the expected molecular weight would be approximately 213 g/mol . The presence of chlorine atoms is readily identified by the characteristic isotopic pattern, with peaks at M, M+2, and M+4 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. msu.edu

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The pattern of these fragment ions is unique to the molecule and provides a "fingerprint" that can be used for structural elucidation. savemyexams.com The fragmentation of quinoline derivatives often involves the cleavage of substituent groups and the breaking of the quinoline ring system. For example, the loss of a chlorine atom or the hydroxyl group would result in significant fragment ions. Analysis of these fragmentation pathways can help to confirm the positions of the substituents on the quinoline core. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure/Loss | Expected m/z |

| [M]⁺• | Molecular Ion | ~213/215/217 |

| [M-Cl]⁺ | Loss of a Chlorine atom | ~178/180 |

| [M-OH]⁺ | Loss of a Hydroxyl radical | ~196/198/200 |

| [M-CO]⁺• | Loss of Carbon Monoxide | ~185/187/189 |

Note: The m/z values are approximate and the isotopic pattern for chlorine should be observed.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. libretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. yorku.ca

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact three-dimensional shape of the molecule in the solid state.

Planarity: Confirmation of the planarity of the quinoline ring system.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding involving the hydroxyl group and other non-covalent interactions.

While no specific X-ray crystal structure for this compound is readily available in the searched literature, studies on similar compounds, such as a dimeric complex of 4,7-dichloroquinoline, demonstrate the power of this technique in revealing detailed structural features like distorted octahedral geometry and polymeric structures in the solid state. researchgate.net The ability to grow suitable single crystals is a prerequisite for this analysis. yorku.ca

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6,7 Dichloroquinolin 3 Ol Analogues

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of 6,7-dichloroquinolin-3-ol analogues are profoundly influenced by the nature and position of various substituents on the quinoline (B57606) ring. Medicinal chemists have systematically explored these modifications to optimize potency, selectivity, and pharmacokinetic properties.

The decoration of the quinoline core at different positions has been a key strategy in modulating the biological activity of this class of compounds. For instance, in the pursuit of potent kinase inhibitors, modifications at the 4-position of the quinoline ring have proven to be particularly fruitful. The introduction of anilino moieties at this position has led to the development of potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases.

Furthermore, the substitution pattern on the anilino ring at the 4-position also plays a crucial role in determining the inhibitory profile. Halogen substitutions, for example, can significantly impact the binding affinity and selectivity of the compounds for different kinases.

The influence of substituents is not limited to the 4 and 6 positions. Modifications at the 2-position of the 6,7-dichloroquinoline (B1590884) scaffold have also been explored. For instance, the reaction of 4,7-dichloro-2-methylquinolines with 1,2-benzoquinones has yielded a series of 2-quinolyl-1,3-tropolones. The anti-proliferative activity of these compounds against various cancer cell lines was found to be dependent on the substituents on both the quinoline and tropolone (B20159) rings. Specifically, the presence of electron-withdrawing groups such as nitro and chloro on the tropolone moiety was associated with enhanced cytotoxic activity.

These examples highlight a fundamental principle in the medicinal chemistry of this compound analogues: even subtle changes in the substitution pattern can lead to dramatic shifts in biological activity and selectivity. This sensitivity allows for the fine-tuning of molecular properties to achieve the desired therapeutic profile.

Below is a data table summarizing the structure-activity relationships of selected 6,7-disubstituted quinoline analogues.

| Compound ID | R1 (Position 6) | R2 (Position 4) | Target Kinase | IC50 (nM) |

| 1a | -NHCO-C≡C-CH2N(CH3)2 | 3-chloro-4-fluoroaniline | EGFR | 0.5 |

| 1b | -NHCO-CH=CH-CON(CH3)2 | 3-chloro-4-fluoroaniline | EGFR | 1.2 |

| 1c | -NHCO-C(CH3)=CH2 | 3-chloro-4-fluoroaniline | EGFR | 2.5 |

| 2a | -H | 3-ethynylaniline | HER-2 | 50 |

| 2b | -OCH3 | 3-ethynylaniline | HER-2 | >1000 |

Scaffold Hopping Strategies for Novel Dichloroquinoline-Based Chemotypes

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different moiety while preserving its key pharmacophoric features and biological activity. uniroma1.it This approach is particularly valuable for generating novel intellectual property, improving physicochemical and pharmacokinetic properties, and overcoming liabilities associated with the original scaffold. uniroma1.it

In the context of 6,7-dichloroquinoline-based compounds, scaffold hopping can be employed to explore new chemical space and identify alternative heterocyclic systems that mimic the essential binding interactions of the dichloroquinoline core. A common starting point for such endeavors is a known kinase inhibitor, where the quinoline scaffold often serves to position key substituents in the ATP-binding pocket.

One conceptual approach to scaffold hopping from a 6,7-dichloroquinoline core could involve replacing it with other bicyclic heteroaromatic systems that can maintain a similar spatial arrangement of substituents. For example, scaffolds such as quinazoline, quinoxaline, or benzothiazole (B30560) could be explored as potential bioisosteres. The choice of the replacement scaffold would be guided by its ability to present the necessary hydrogen bond donors and acceptors and to orient the side chains in a manner that allows for optimal interactions with the target protein.

A hypothetical scaffold hopping strategy starting from a generic 6,7-dichloroquinolin-4-amine kinase inhibitor could involve the following steps:

Pharmacophore Analysis: Identify the key pharmacophoric elements of the parent molecule. This would typically include the hydrogen bonding interactions of the quinoline nitrogen with the hinge region of the kinase, the hydrophobic interactions of the dichloro-substituted benzene (B151609) ring, and the interactions of the substituent at the 4-position.

Scaffold Library Generation: Generate a virtual library of alternative scaffolds that can accommodate the identified pharmacophoric features. This can be done using computational tools that search databases of known chemical fragments or by de novo design algorithms.

Docking and Scoring: Dock the virtual compounds with the new scaffolds into the active site of the target kinase and use scoring functions to predict their binding affinity. This allows for the prioritization of the most promising novel chemotypes.

Synthesis and Biological Evaluation: Synthesize the prioritized compounds and evaluate their biological activity in relevant assays.

While specific examples of scaffold hopping directly from this compound are not extensively documented in publicly available literature, the principles of this strategy are widely applied in kinase inhibitor design. For instance, the successful development of various kinase inhibitors has involved hopping between different nitrogen-containing heterocyclic scaffolds. The knowledge gained from these endeavors can be applied to the design of novel chemotypes inspired by the 6,7-dichloroquinoline framework.

The following table illustrates a conceptual scaffold hopping approach from a 6,7-dichloroquinoline core to other heterocyclic systems for a hypothetical kinase target.

| Original Scaffold | Hopped Scaffold | Key Pharmacophoric Features Maintained | Potential Advantages |

| 6,7-Dichloroquinoline | 6,7-Dichloroquinazoline | Hinge-binding motif, hydrophobic interactions | Altered solubility, potential for new intellectual property |

| 6,7-Dichloroquinoline | 6,7-Dichlorobenzothiazole | Hydrophobic interactions, shape similarity | Different metabolic profile, novel substitution patterns possible |

| 6,7-Dichloroquinoline | 2,3-Dichloropyrido[2,3-b]pyrazine | Hinge-binding motif, hydrophobic interactions | Modified electronic properties, potential for improved selectivity |

Rational Design Approaches for Enhanced Bioactivity

Rational design, often guided by computational and structural biology techniques, plays a pivotal role in the optimization of lead compounds to achieve enhanced bioactivity. For analogues of this compound, these approaches are instrumental in understanding the molecular basis of their activity and in designing next-generation compounds with improved potency, selectivity, and drug-like properties.

Structure-based drug design is a powerful rational approach that relies on the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. By visualizing the binding mode of a 6,7-dichloroquinoline-based inhibitor within the active site of its target, medicinal chemists can identify opportunities for structural modifications that can lead to improved interactions.

For example, if the crystal structure reveals a vacant hydrophobic pocket near the 6,7-dichloro-substituted ring, this information can be used to design analogues with appropriately sized hydrophobic substituents at these positions to enhance van der Waals interactions and, consequently, binding affinity. Similarly, the identification of nearby polar residues can guide the introduction of hydrogen bond donors or acceptors on the inhibitor to form additional stabilizing interactions.

Molecular docking simulations are a key computational tool in rational drug design. These methods predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction. Docking studies can be used to screen virtual libraries of this compound analogues and prioritize compounds for synthesis. They can also be used to rationalize observed SAR trends and to propose modifications that are likely to improve activity.

Another important aspect of rational design is the optimization of pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). Computational models can be used to predict properties such as solubility, permeability, and metabolic stability. For instance, if a particular this compound analogue is predicted to have poor oral bioavailability due to low solubility, rational design principles can be applied to introduce polar functional groups that can improve its aqueous solubility without compromising its biological activity.

The design of irreversible inhibitors, as seen in the case of some 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, is a prime example of rational design. The deliberate incorporation of a reactive Michael acceptor at the 6-position is based on the knowledge of a nucleophilic cysteine residue in the active site of the target kinase. This rational approach leads to the formation of a covalent bond and prolonged, often irreversible, inhibition of the enzyme.

The table below provides examples of rational design strategies that can be applied to enhance the bioactivity of this compound analogues.

| Design Strategy | Rationale | Expected Outcome | Example Modification |

| Structure-Based Design | Fill a hydrophobic pocket in the target's active site. | Increased binding affinity through enhanced van der Waals interactions. | Addition of a small alkyl group at the 2-position. |

| Ligand-Based Design | Mimic the pharmacophore of a known potent inhibitor. | Improved potency and selectivity. | Introduction of a hydrogen bond acceptor at the 5-position. |

| ADME Optimization | Improve aqueous solubility for better oral bioavailability. | Enhanced pharmacokinetic profile. | Addition of a morpholino group to a side chain. |

| Covalent Inhibition | Target a nearby nucleophilic residue in the active site. | Increased potency and duration of action. | Incorporation of an acrylamide (B121943) group at the 6-position. |

Future Research Directions and Unexplored Potential of 6,7 Dichloroquinolin 3 Ol Chemistry

Development of Novel Synthetic Methodologies

While general synthetic routes for quinoline (B57606) cores are established, the development of efficient, regioselective, and scalable methods for synthesizing 6,7-Dichloroquinolin-3-ol and its analogs is a critical first step. Future research should focus on innovative synthetic strategies that offer improvements over classical methods like the Skraup or Conrad-Limpach syntheses.

Key areas for development include:

Transition-Metal-Catalyzed Reactions: Exploring novel cross-coupling and C-H activation/functionalization reactions could provide direct and efficient pathways to a diverse range of derivatives. Methodologies that allow for the late-stage functionalization of the 6,7-dichloroquinoline (B1590884) core would be particularly valuable for creating libraries of compounds for biological screening.

Flow Chemistry Approaches: The use of continuous flow conditions for the synthesis of quinoline intermediates can offer advantages in terms of safety, scalability, and reaction control. durham.ac.uk Applying these techniques to the synthesis of this compound could streamline production and facilitate access to larger quantities of the material for further studies.

Photoredox Catalysis: Light-mediated reactions could open up new avenues for functionalizing the quinoline ring under mild conditions, potentially accessing chemical space that is difficult to reach with traditional thermal methods.

A significant challenge in quinoline synthesis can be controlling the regioselectivity, as demonstrated by methods that produce a mixture of 5,6- and 6,7-regioisomers. chemicalbook.com Future methodologies must prioritize high regioselectivity to avoid difficult and costly purification steps.

Advanced Mechanistic Studies on Biological Targets

Identifying the biological targets of this compound derivatives and elucidating their mechanisms of action is paramount for their development as therapeutic agents. The structural similarity to other bioactive quinolines suggests several potential targets, but detailed mechanistic studies are required for confirmation.

Future research in this area should involve:

Target Identification: Utilizing techniques such as chemical proteomics, affinity chromatography, and yeast two-hybrid screening to identify the specific proteins or enzymes with which derivatives of this compound interact.

Enzymatic Assays: For derivatives targeting specific enzymes, such as kinases or oxidoreductases like DT-diaphorase (NQO1), detailed enzymatic studies are needed to determine inhibitory constants (Ki, IC50) and the mode of inhibition (e.g., competitive, non-competitive). mdpi.com

Structural Biology: Obtaining co-crystal structures of active compounds bound to their biological targets using X-ray crystallography or cryo-electron microscopy can provide atomic-level insights into the binding mode. researchgate.net This information is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective inhibitors.

Advanced Spectroscopy: The application of new analytical tools, such as advanced photoionization and photoelectron photoion coincidence spectroscopy, could help in identifying and characterizing transient intermediates in biological reactions, providing a deeper mechanistic understanding. rsc.org

Exploration of New Therapeutic Areas

The quinoline framework is associated with a wide range of biological activities. mdpi.com Derivatives of this compound could therefore be investigated for efficacy in multiple therapeutic areas. The existing literature on analogous compounds provides a roadmap for prioritizing these investigations.

| Potential Therapeutic Area | Rationale based on Analogous Compounds |

| Oncology | 4-Anilinoquinolines and 4-phenoxyquinolines are known inhibitors of receptor tyrosine kinases like EGFR, which are implicated in various solid tumors. durham.ac.uk Other quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines. mdpi.com |

| Infectious Diseases | The quinoline core is central to historic antimalarial drugs like chloroquine (B1663885) and quinine. durham.ac.uk Analogs have also demonstrated antibacterial, antifungal, and trypanocidal properties. mdpi.com |

| Metabolic Disorders | Certain N-(quinolinyl)morpholine derivatives act as potent antagonists for the melanin-concentrating hormone 1 receptor (MCH1R), which is involved in the regulation of body weight and could be a target for obesity and type 2 diabetes. mdpi.com |

| Neurological Disorders | N-(7-chloro-quinolin-2-yl)benzamides have been proposed as interesting models for pharmacological agents targeting central and peripheral nervous system disorders. researchgate.net |

Systematic screening of a library of this compound derivatives against a diverse panel of biological targets related to these diseases would be a crucial step in identifying promising new therapeutic leads.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods has revolutionized modern drug discovery, making the process more efficient and rational. researchgate.netfrontiersin.org Applying these integrated approaches to the study of this compound can significantly accelerate the identification and optimization of novel drug candidates.

| Computational Technique | Application to this compound |

| Molecular Docking | Predicts the binding poses and affinities of derivatives within the active site of known biological targets, helping to prioritize compounds for synthesis and testing. mdpi.comresearchgate.net |

| Pharmacophore Modeling | Develops 3D models of the essential structural features required for biological activity, which can be used to screen virtual libraries for new hits. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Creates mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed analogs. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes involved. researchgate.netmdpi.com |

| ADMET Prediction | In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of virtual compounds, allowing for early-stage deselection of candidates with unfavorable profiles. nih.gov |

This in silico work should be conducted in a feedback loop with experimental validation. researchgate.net High-throughput screening can test the predictions from virtual screening, while structural biology and SAR studies provide crucial data to refine and improve the computational models. researchgate.netmdpi.com This iterative cycle of prediction and validation is key to efficiently optimizing lead compounds derived from the this compound scaffold.

Q & A

Q. What methodologies validate the stability of this compound under storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC .

- Mass Spectrometry : Identify decomposition products (e.g., dechlorinated derivatives) .

- Light Exposure Studies : Use UV-Vis spectroscopy to track photodegradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.